Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide
Brand Name: Vulcanchem
CAS No.: 93894-72-5
VCID: VC17044197
InChI: InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C16H20F17IN2O2S
Molecular Weight: 754.3 g/mol

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide

CAS No.: 93894-72-5

Cat. No.: VC17044197

Molecular Formula: C16H20F17IN2O2S

Molecular Weight: 754.3 g/mol

* For research use only. Not for human or veterinary use.

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide - 93894-72-5

Specification

CAS No. 93894-72-5
Molecular Formula C16H20F17IN2O2S
Molecular Weight 754.3 g/mol
IUPAC Name diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide
Standard InChI InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1
Standard InChI Key GFKVYUIOBFJCSX-UHFFFAOYSA-M
Canonical SMILES CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium iodide, reflects its three primary components:

  • A heptadecafluoroisooctyl chain (17 fluorine atoms on a branched octyl backbone).

  • A sulphonylamino propyl linker bridging the fluorinated chain and ammonium group.

  • A quaternary ammonium cation (diethyl-methyl-ammonium) paired with an iodide counterion.

The structural formula (Figure 1) highlights the compound’s amphiphilic nature, critical for its surfactant properties.

Table 1: Key Identifiers

PropertyValue
CAS No.93894-72-5
Molecular FormulaC₁₆H₂₀F₁₇IN₂O₂S
Molecular Weight754.3 g/mol
InChI KeyGFKVYUIOBFJCSX-UHFFFAOYSA-M
Canonical SMILESCCN+(CC)CCCNS(=O)(=O)C(...F)F

Synthesis and Industrial Applications

Industrial Uses

The compound’s applications align with those of cationic fluorosurfactants:

Table 2: Industrial Applications

ApplicationFunction
Coatings and SealantsEnhances water repellency
Firefighting FoamsImproves film-forming efficiency
Textile TreatmentProvides stain resistance
Metal PlatingReduces surface tension in baths

Its stability under extreme pH and temperature conditions makes it valuable in industrial processes, though alternatives are being sought due to regulatory pressures .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous PFAS indicates a glass transition temperature (Tg) near −15°C and decomposition onset above 250°C . These properties enable use in high-temperature applications like lubricants and electronic coatings .

Environmental Impact and Alternatives

Environmental Persistence

The compound’s C8 perfluorinated chain resists biotic and abiotic degradation, leading to accumulation in water and soil . Monitoring programs in Sweden have detected similar PFAS in groundwater near industrial sites at concentrations up to 1.2 µg/L .

Emerging Alternatives

Table 3: PFAS Alternatives

AlternativeAdvantages
Siloxane-based surfactantsLower bioaccumulation potential
Hydrocarbon surfactantsReadily biodegradable
Short-chain PFASReduced persistence (C4–C6)

Transitioning to these alternatives remains challenging due to performance gaps in extreme conditions .

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